molecular formula C9H11BrFNO B12968818 (R)-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine

(R)-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine

Cat. No.: B12968818
M. Wt: 248.09 g/mol
InChI Key: OPICIPGIGJCHFO-VIFPVBQESA-N
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Description

®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is a chiral compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, a methoxy group, and an ethanamine chain

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrFNO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1

InChI Key

OPICIPGIGJCHFO-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC(=C(C=C1)Br)F)N

Canonical SMILES

COCC(C1=CC(=C(C=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dehalogenated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The methoxy group and ethanamine chain play crucial roles in modulating its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Bromo-3-chlorophenyl)-2-methoxyethanamine
  • ®-1-(4-Bromo-3-methylphenyl)-2-methoxyethanamine
  • ®-1-(4-Bromo-3-iodophenyl)-2-methoxyethanamine

Uniqueness

®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.

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